molecular formula C11H14Ge B14158055 Acetylene, 1-phenyl-2-trimethylgermyl- CAS No. 4131-47-9

Acetylene, 1-phenyl-2-trimethylgermyl-

Cat. No.: B14158055
CAS No.: 4131-47-9
M. Wt: 218.86 g/mol
InChI Key: OAWRTCPYVZYTCQ-UHFFFAOYSA-N
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Description

Acetylene, 1-phenyl-2-trimethylgermyl-: is an organogermanium compound with the molecular formula C11H14Ge and a molecular weight of 218.87 g/mol This compound is characterized by the presence of a phenyl group and a trimethylgermyl group attached to an acetylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetylene, 1-phenyl-2-trimethylgermyl- typically involves the reaction of phenylacetylene with trimethylgermanium chloride in the presence of a base such as sodium amide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Acetylene, 1-phenyl-2-trimethylgermyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germyl-substituted ketones or alcohols, while reduction may produce germyl-substituted alkenes or alkanes .

Scientific Research Applications

Chemistry: Acetylene, 1-phenyl-2-trimethylgermyl- is used as a precursor in the synthesis of various organogermanium compounds. It serves as a building block for the development of new materials with unique electronic and optical properties .

Biology and Medicine: Research into the biological and medicinal applications of organogermanium compounds, including Acetylene, 1-phenyl-2-trimethylgermyl-, is ongoing. These compounds are being investigated for their potential therapeutic effects, such as anti-cancer and immunomodulatory activities .

Industry: In the industrial sector, Acetylene, 1-phenyl-2-trimethylgermyl- is explored for its potential use in the production of advanced materials, including semiconductors and polymers. Its unique chemical properties make it a valuable component in the development of high-performance materials .

Mechanism of Action

The mechanism of action of Acetylene, 1-phenyl-2-trimethylgermyl- involves its interaction with specific molecular targets and pathways. The phenyl and trimethylgermyl groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • Acetylene, 1-phenyl-2-trimethylsilanyl-
  • Acetylene, 1-phenyl-2-trimethylstannyl-
  • Acetylene, 1-phenyl-2-trimethylplumbyl-

Comparison: Compared to its silicon, tin, and lead analogs, Acetylene, 1-phenyl-2-trimethylgermyl- exhibits unique properties due to the presence of germanium. Germanium imparts distinct electronic and steric effects, influencing the compound’s reactivity and stability. This makes Acetylene, 1-phenyl-2-trimethylgermyl- particularly valuable in applications where these properties are advantageous .

Properties

CAS No.

4131-47-9

Molecular Formula

C11H14Ge

Molecular Weight

218.86 g/mol

IUPAC Name

trimethyl(2-phenylethynyl)germane

InChI

InChI=1S/C11H14Ge/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3

InChI Key

OAWRTCPYVZYTCQ-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C)C#CC1=CC=CC=C1

Origin of Product

United States

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